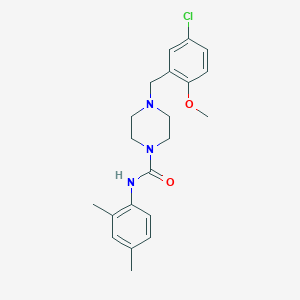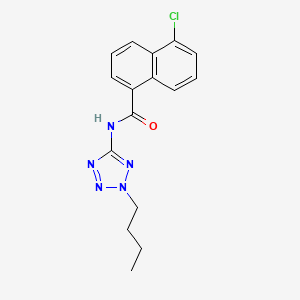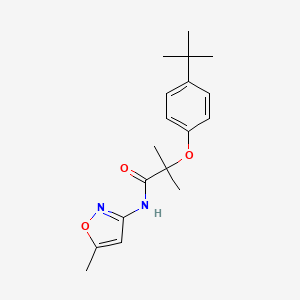
4-(5-chloro-2-methoxybenzyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
4-(5-chloro-2-methoxybenzyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide, also known as ML167, is a small molecule compound that has been widely used in scientific research. It was first discovered by researchers at the University of North Carolina at Chapel Hill in 2009 and has since been studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-(5-chloro-2-methoxybenzyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide involves its ability to bind to and inhibit the activity of specific proteins in the body. In cancer research, 4-(5-chloro-2-methoxybenzyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide targets the MALT1 protein, which is involved in the growth and survival of cancer cells. In Alzheimer's disease and Parkinson's disease research, 4-(5-chloro-2-methoxybenzyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide targets specific enzymes that are involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(5-chloro-2-methoxybenzyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide vary depending on the specific protein or enzyme that it targets. In cancer research, 4-(5-chloro-2-methoxybenzyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide has been shown to inhibit the growth and survival of cancer cells. In Alzheimer's disease and Parkinson's disease research, 4-(5-chloro-2-methoxybenzyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide has been shown to protect neurons from damage and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(5-chloro-2-methoxybenzyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide in lab experiments is its specificity for certain proteins and enzymes, which allows researchers to study the effects of targeting these specific molecules. However, one limitation of using 4-(5-chloro-2-methoxybenzyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide is that it may not accurately reflect the effects of targeting these molecules in a living organism, as the compound may have different pharmacokinetics and pharmacodynamics in vivo.
Zukünftige Richtungen
There are many potential future directions for research involving 4-(5-chloro-2-methoxybenzyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide. One area of interest is the development of new cancer therapies that target the MALT1 protein. Another area of interest is the development of new therapies for Alzheimer's disease and Parkinson's disease that target specific enzymes involved in the breakdown of neurotransmitters. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of 4-(5-chloro-2-methoxybenzyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide in vivo, which could inform the development of new therapies that target specific proteins and enzymes.
Wissenschaftliche Forschungsanwendungen
4-(5-chloro-2-methoxybenzyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 4-(5-chloro-2-methoxybenzyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide has been shown to inhibit the growth of cancer cells by targeting a specific protein called MALT1. In Alzheimer's disease and Parkinson's disease research, 4-(5-chloro-2-methoxybenzyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide has been studied for its potential to protect neurons from damage and improve cognitive function.
Eigenschaften
IUPAC Name |
4-[(5-chloro-2-methoxyphenyl)methyl]-N-(2,4-dimethylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c1-15-4-6-19(16(2)12-15)23-21(26)25-10-8-24(9-11-25)14-17-13-18(22)5-7-20(17)27-3/h4-7,12-13H,8-11,14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFRPHYJADPWTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Cl)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-chloro-2-methoxybenzyl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-chlorobenzyl)-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4840515.png)
![1-[2-(2-iodo-4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B4840519.png)

![5-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1,3-thiazol-4(5H)-one](/img/structure/B4840531.png)
![6-cyclopropyl-N-(2-furylmethyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4840542.png)
![1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4840547.png)
![N-[4-({4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4840552.png)


![2-[(3-cyano-2-pyridinyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4840576.png)
![3-benzyl-5-{3-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4840579.png)

![N-[2-(2-methoxyphenoxy)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4840601.png)
